molecular formula C8H9ClN2O2 B1395091 Ethyl 3-amino-6-chloropyridine-2-carboxylate CAS No. 1352200-86-2

Ethyl 3-amino-6-chloropyridine-2-carboxylate

Cat. No. B1395091
CAS RN: 1352200-86-2
M. Wt: 200.62 g/mol
InChI Key: QYJWETQREORXMD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloropyridine-2-carboxylate is a compound that has gained significant attention in current scientific research due to its unique properties. Its specific structure makes it suitable for a variety of applications in different fields of research and industry. The compound has a CAS Number of 1445322-60-0 and a molecular weight of 200.62 . The IUPAC name for this compound is ethyl 6-amino-3-chloropicolinate .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-6-chloropyridine-2-carboxylate is 1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Reactivity

  • Phosphine-Catalyzed Annulation : This compound is used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to form highly functionalized tetrahydropyridines. Such reactions yield excellent results with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
  • Synthesis of Pyridone-Carboxylic Acids : It's involved in synthesizing pyridone-carboxylic acids, serving as a base for antibacterial agents (Hirose, Mishio, Matsumoto, & Minami, 1982).
  • Conversion into Polyazanaphthalenes : It can be converted into diverse derivatives like diazanaphthalene and pyrano-pyrazole, demonstrating its versatility in synthetic chemistry (Harb, Hesien, Metwally, & Elnagdi, 1989).

Applications in Medicinal Chemistry

Industrial Applications

  • Corrosion Inhibitors : It's used in synthesizing pyranpyrazole derivatives, which serve as effective corrosion inhibitors for mild steel, a significant finding for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Dyes

  • Liquid Crystal Displays : It's involved in synthesizing dyes like ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showing potential in creating display technologies (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 3-amino-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWETQREORXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-chloropyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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